molecular formula C11H11ClNNaO4 B8473711 Salclobuzate sodium CAS No. 387825-07-2

Salclobuzate sodium

Cat. No. B8473711
CAS No.: 387825-07-2
M. Wt: 279.65 g/mol
InChI Key: UQFYDAAKCZKDHS-UHFFFAOYSA-M
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Patent
US07420085B2

Procedure details

A one liter, four neck round bottom flask was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Isopropanol (400 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (25.0 g, 0.09 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was filtered through a warm pressure filter dressed with Whatman #1 paper into a clean 1 L reactor. The clear yellow filtrate was heated to 62° C. while stirring. Sodium hydroxide solution (50% aqueous; 7.2 g, 0.09 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (72° C.) and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and vacuum dried at 50° C. for 24 hours to give 23.16 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. The yield was 92%.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:7])=[C:4]([OH:17])[CH:3]=1.[OH-].[Na+:19]>C(O)(C)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13])=[O:7])=[C:4]([OH:17])[CH:3]=1.[Na+:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)NCCCC(=O)O)C=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter, four neck round bottom flask was equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
The following reaction
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The warm solution was filtered through a warm pressure
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dressed with Whatman #1 paper into a clean 1 L reactor
TEMPERATURE
Type
TEMPERATURE
Details
The clear yellow filtrate was heated to 62° C.
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining vigorous agitation
ADDITION
Type
ADDITION
Details
After the base addition
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (72° C.)
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to ambient temperature
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum filtration through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
vacuum dried at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NCCCC(=O)[O-])C=C1)O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 23.16 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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